BenchChemオンラインストアへようこそ!

EB-0156

Antiviral drug discovery Host-targeting antivirals Glycobiology

EB-0156 is the optimal N-substituted valiolamine derivative for maximal ER α-glucosidase II inhibition, with a sub-nanomolar IC50 (<0.001 μM) that exceeds analog potency by >38,000-fold. Its unique triazole-directed binding to the +2/+3 subsites makes it irreplaceable for structural biology and high-throughput antiviral studies. Direct interchange with less potent analogs (e.g., EB-0149) invalidates experimental results.

Molecular Formula C21H32N6O7
Molecular Weight 480.5 g/mol
Cat. No. B12416654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB-0156
Molecular FormulaC21H32N6O7
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N3N=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C21H32N6O7/c28-13-21(32)12-16(18(29)19(30)20(21)31)23-8-4-2-1-3-7-22-15-6-5-14(11-17(15)27(33)34)26-24-9-10-25-26/h5-6,9-11,16,18-20,22-23,28-32H,1-4,7-8,12-13H2/t16-,18-,19+,20-,21-/m0/s1
InChIKeyBJRWBFFORRYEBK-RQUKQETFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB-0156: A High-Potency N-Substituted Valiolamine ER α-Glucosidase Inhibitor for Broad-Spectrum Antiviral Research


EB-0156 is a synthetic N-substituted valiolamine derivative and a potent inhibitor of the endoplasmic reticulum (ER) α-glucosidases I and II [1][2]. It is designed as a broad-spectrum host-targeting antiviral agent (HTAV) for research purposes, with documented in vitro activity against dengue virus and SARS-CoV-2 [2]. Its core scaffold is the iminosugar valiolamine, the active moiety of the type 2 diabetes drug voglibose, which is chemically modified to enhance potency and alter binding interactions with the target enzymes [2].

Why Generic Valiolamine Derivatives Cannot Replace EB-0156 in Targeted ER α-Glucosidase Research


Within the class of N-substituted valiolamine derivatives, inhibitory potency against ER α-glucosidase II varies by more than 100,000-fold [1]. Simple substitution of EB-0156 with a less potent analog, such as EB-0149 or the unmodified parent compound valiolamine (EB-0155), will result in a total loss of relevant biological activity in most assay systems [1]. Furthermore, crystallographic data reveal that the specific triazole moiety on EB-0156 directs a unique binding trajectory within the enzyme's +2 and +3 subsites, which differs from analogs with smaller substituents and directly contributes to its superior inhibition profile [1][2]. These substantial differences in target engagement and potency make direct interchangeability between seemingly similar in-class compounds scientifically invalid.

Quantitative Evidence for EB-0156's Differentiation vs. Closest Analogs in ER α-Glucosidase Inhibition


EB-0156 vs. EB-0176 and EB-0150: Potency Comparison on ER α-Glucosidase II

EB-0156 demonstrates the highest reported potency against ER α-glucosidase II within its structural class. In head-to-head biochemical assays, EB-0156 (IC50 < 0.001 μM) is more potent than the closely related analogs EB-0176 (IC50 = 0.0011 μM) and EB-0150 (IC50 = 0.0337 μM) [1]. The quantitative difference underscores its position as the most potent inhibitor in the valiolamine-based series.

Antiviral drug discovery Host-targeting antivirals Glycobiology Iminosugar inhibitors

EB-0156 vs. Parent Scaffold Valiolamine (EB-0155): Potency Comparison on ER α-Glucosidase II

The addition of a specific N-substituent to the valiolamine core results in a profound increase in inhibitory potency. In direct biochemical assays, EB-0156 (IC50 < 0.001 μM) is more than 100,000-fold more potent than the parent compound valiolamine (EB-0155), which has an IC50 > 100 μM against ER α-glucosidase II [1]. This dramatic improvement confirms the essential role of the N-substitution for achieving biologically relevant target inhibition.

Structure-activity relationship Lead optimization Antiviral drug discovery

EB-0156 vs. EB-0149: Potency Comparison on ER α-Glucosidase II

EB-0156 exhibits a vastly superior potency compared to EB-0149, a shorter-chain analog. In comparative biochemical assays, EB-0156 (IC50 < 0.001 μM) is more than 38,000-fold more potent than EB-0149 (IC50 = 38.69 μM) [1]. The superior activity of EB-0156 is attributed to its longer N-substituent chain and specific terminal group, which allows it to occupy multiple subsites within the enzyme's active site [1][2].

Structure-based drug design Enzyme kinetics Antiviral research

EB-0156 vs. EB-0176: Cytotoxicity Window Comparison in Vero Cells

In Vero cell cytotoxicity assays, EB-0156 (CC50 = 125.5 μM) demonstrates a larger therapeutic window compared to its analog EB-0176 (CC50 = 761.5 μM) . The difference in CC50 values suggests a different off-target or cellular stress profile between the two structurally similar compounds. This difference, when considered in the context of their respective sub-nanomolar potencies, implies a different safety margin for potential antiviral applications.

Antiviral drug safety Cellular toxicity Selectivity index In vitro pharmacology

EB-0156's Triazole Substituent Dictates a Distinct Enzyme Binding Mode

The triazole group of EB-0156 dictates a specific binding trajectory within the +2 and +3 subsites of ER α-glucosidase II that is distinct from analogs with smaller substituents [1][2]. This binding mode was confirmed by high-resolution co-crystal structures (PDB: 7K9T) . While all inhibitors in the class align at the -1 and +1 subsites, the larger triazole ring of EB-0156 displaces the compound away from a T-shaped π-π interaction with Trp525 and toward an interaction with Phe571, resulting in a ~45° divergence in alkyl chain orientation compared to inhibitors with smaller terminal groups [1].

Structural biology X-ray crystallography Binding kinetics Inhibitor design

EB-0156: Validated Research and Discovery Applications Based on Peer-Reviewed Data


High-Potency ER α-Glucosidase II Inhibition in Cell-Free Biochemical Assays

EB-0156 is the optimal choice for in vitro studies requiring maximal inhibition of ER α-glucosidase II. Its sub-nanomolar IC50 (<0.001 μM) ensures complete target engagement at low concentrations, which is crucial for enzyme kinetics assays and high-throughput screening where compound solubility or volume may be limiting [1]. The vast potency difference over analogs like EB-0149 (>38,000-fold) or the parent valiolamine (>100,000-fold) makes it irreplaceable for this application [1].

Structural Biology Studies of GH31 Glycosidase Active Site Occupancy

Due to its well-defined binding mode, as revealed in its co-crystal structure (PDB: 7K9T), EB-0156 serves as a validated tool for structural biology experiments [2]. Researchers can use EB-0156 to study the detailed architecture of the +2 and +3 subsites of ER α-glucosidase II and to benchmark new compounds against its unique binding trajectory, which is dictated by its triazole substituent and diverges from other valiolamine analogs [1].

In Vitro Antiviral Efficacy Studies as a Host-Targeting Agent (HTAV)

EB-0156 has been shown to be active against dengue virus and SARS-CoV-2 in cell-based assays, validating its use as a broad-spectrum HTAV in viral infection models [1]. Its host-directed mechanism via inhibition of the ER quality control machinery suggests it is less prone to viral resistance compared to direct-acting antivirals, making it a valuable compound for investigating viral glycoprotein processing and assembly [1].

Cellular Assays with Defined Cytotoxicity Parameters

For researchers planning cell-based experiments, EB-0156 has a defined cytotoxicity profile in Vero cells (CC50 = 125.5 μM), which provides a quantitative basis for selecting appropriate concentrations and interpreting antiviral efficacy versus toxicity . This defined CC50 value allows for the calculation of a selectivity index when paired with virus-specific EC50 data, enabling robust experimental design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for EB-0156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.